2-(Benzo[b]thiophen-5-yl)-1,3-dioxolane
Description
2-(Benzo[b]thiophen-5-yl)-1,3-dioxolane (CAS No. 96803-06-4) is a heterocyclic compound featuring a benzothiophene core fused with a 1,3-dioxolane ring. Its molecular formula is C₁₁H₁₀O₂S, with a molecular weight of 206.26 g/mol . The compound’s structure combines the aromaticity of benzothiophene with the electron-rich, oxygen-containing dioxolane moiety, making it valuable in organic synthesis and pharmaceutical intermediates.
Properties
CAS No. |
96803-06-4 |
|---|---|
Molecular Formula |
C11H10O2S |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
2-(1-benzothiophen-5-yl)-1,3-dioxolane |
InChI |
InChI=1S/C11H10O2S/c1-2-10-8(3-6-14-10)7-9(1)11-12-4-5-13-11/h1-3,6-7,11H,4-5H2 |
InChI Key |
CZFQLAGBLPKGSX-UHFFFAOYSA-N |
SMILES |
C1COC(O1)C2=CC3=C(C=C2)SC=C3 |
Canonical SMILES |
C1COC(O1)C2=CC3=C(C=C2)SC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane
A key structural analog is 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane (CAS No. 153798-71-1), which differs only in the substitution position on the benzothiophene ring (4-yl vs. 5-yl). This positional isomerism impacts electronic properties and reactivity:
- Applications : Both isomers may serve as intermediates in drug synthesis, but the 5-yl derivative is more commonly reported in medicinal chemistry studies due to its optimized steric and electronic profile .
| Property | 2-(Benzo[b]thiophen-5-yl)-1,3-dioxolane | 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane |
|---|---|---|
| CAS No. | 96803-06-4 | 153798-71-1 |
| Molecular Formula | C₁₁H₁₀O₂S | C₁₁H₁₀O₂S |
| Molecular Weight (g/mol) | 206.26 | 206.26 |
| Substitution Position | 5-yl | 4-yl |
Boronate Esters: 2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Replacing the dioxolane with a boronate ester group yields 2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 501945-71-7). Key differences include:
- Reactivity : The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a property absent in the dioxolane derivative .
| Property | This compound | 2-(Benzo[b]thiophen-5-yl)-dioxaborolane |
|---|---|---|
| Functional Group | 1,3-Dioxolane | 1,3,2-Dioxaborolane |
| Molecular Formula | C₁₁H₁₀O₂S | C₁₅H₁₇BO₂S |
| Molecular Weight (g/mol) | 206.26 | 288.17 |
| Key Application | Pharmaceutical intermediates | Cross-coupling reactions |
Comparison with Functional Group Analogs
Dioxolane Derivatives with Aromatic Substituents
Compounds like 2-benzyl-1,3-dioxan-5-ol (CAS No. 4740-79-8) and 2-benzyl-4,5-dimethyl-1,3-dioxolane (CAS No. 5468-06-4) share the dioxolane/dioxane ring but lack the benzothiophene moiety:
- Solubility : The benzyl group in these analogs increases lipophilicity, making them more soluble in organic solvents compared to the benzothiophene-containing target compound .
- Applications : These derivatives are used as flavoring agents or in materials science, contrasting with the pharmaceutical focus of the benzothiophene-dioxolane hybrid .
Pharmaceutical Scaffolds Featuring Benzothiophene
The dioxolane group in the target compound may enhance metabolic stability compared to ester or amide-containing analogs .
Key Research Findings
- Synthetic Utility : The 5-yl substitution in benzothiophene-dioxolane derivatives optimizes electronic effects for use in photostable pharmaceutical intermediates .
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